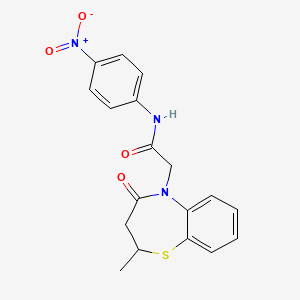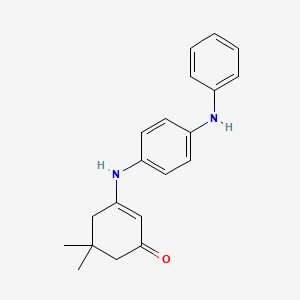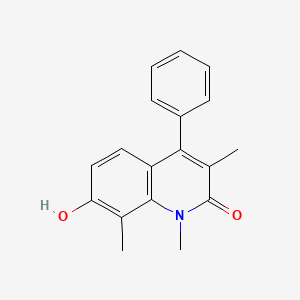
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a hydroxy group at the 7th position, three methyl groups at the 1st, 3rd, and 8th positions, and a phenyl group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2-one with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at the 2nd position can be reduced to form a dihydroquinoline derivative.
Substitution: The phenyl group at the 4th position can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives with potential biological activity.
Reduction: Dihydroquinoline derivatives with altered electronic properties.
Substitution: Various substituted quinoline derivatives with diverse functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The hydroxy group at the 7th position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group at the 4th position can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolone: Lacks the phenyl group at the 4th position and has different biological activities.
7-Hydroxy-4-phenylquinoline: Similar structure but lacks the methyl groups at the 1st, 3rd, and 8th positions.
1,3,8-Trimethylquinoline: Lacks the hydroxy and phenyl groups, resulting in different chemical properties.
Uniqueness
7-Hydroxy-1,3,8-trimethyl-4-phenyl-1,2-dihydroquinolin-2-one is unique due to the combination of its hydroxy, methyl, and phenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .
属性
IUPAC Name |
7-hydroxy-1,3,8-trimethyl-4-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11-15(20)10-9-14-16(13-7-5-4-6-8-13)12(2)18(21)19(3)17(11)14/h4-10,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCBUWCHSWPVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C(=O)C(=C2C3=CC=CC=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
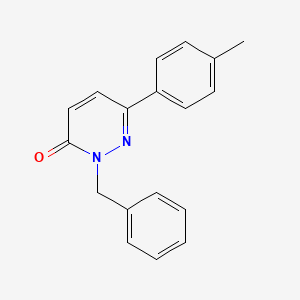
![N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2960604.png)
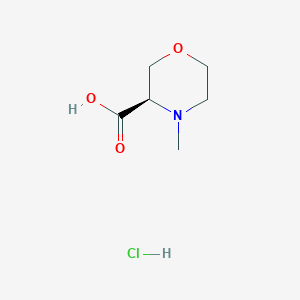
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2960609.png)
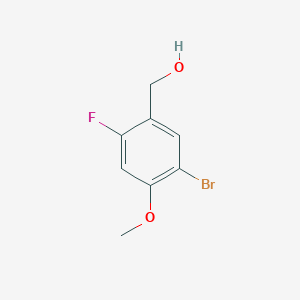
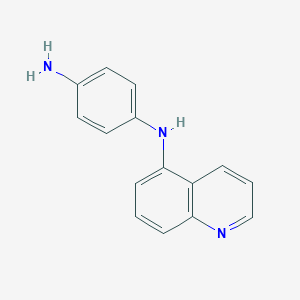
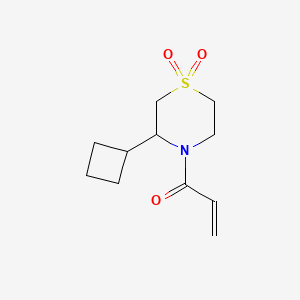

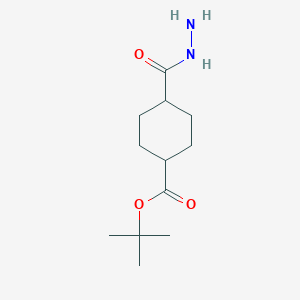
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2960616.png)
![3-Tert-butyl-6-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2960617.png)
